molecular formula C7H7F2NOS B2495253 (Difluoromethyl)(imino)phenyl-lambda6-sulfanone CAS No. 1333375-53-3

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone

Cat. No.: B2495253
CAS No.: 1333375-53-3
M. Wt: 191.2
InChI Key: OVTMRPQANBHQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is a chemical compound with the molecular formula C7H7F2NOS. It is also known by its IUPAC name, S-(difluoromethylene)benzenesulfinamide . This compound is notable for its unique structure, which includes a difluoromethyl group, an imino group, and a lambda6-sulfanone moiety attached to a phenyl ring.

Mechanism of Action

Target of Action

S-(Difluoromethyl)-S-phenylsulfoximine, also known as (DIFLUOROMETHYL)(IMINO)PHENYL-LAMBDA6-SULFANONE, is a compound that targets the polyamine biosynthetic pathway by inhibiting ornithine decarboxylase (ODC) . ODC is a key enzyme in the biosynthesis of polyamines, which are small organic cations that play critical roles in cell growth and differentiation .

Mode of Action

S-(Difluoromethyl)-S-phenylsulfoximine interacts with its target, ODC, by inhibiting its activity . This inhibition disrupts the polyamine biosynthetic pathway, leading to a decrease in the production of polyamines . The compound’s mode of action is significant in the fight against diverse viruses, including SARS-CoV-2 .

Biochemical Pathways

The primary biochemical pathway affected by S-(Difluoromethyl)-S-phenylsulfoximine is the polyamine biosynthetic pathway . By inhibiting ODC, the compound disrupts the production of polyamines, which are essential for cell growth and differentiation . The downstream effects of this disruption can include a decrease in cell proliferation and an increase in cell differentiation .

Result of Action

The primary molecular and cellular effect of S-(Difluoromethyl)-S-phenylsulfoximine’s action is the disruption of the polyamine biosynthetic pathway . This disruption leads to a decrease in the production of polyamines, which can result in decreased cell proliferation and increased cell differentiation . The compound’s action can also have antiviral effects, as it has been shown to be effective against diverse viruses, including SARS-CoV-2 .

Action Environment

The action, efficacy, and stability of S-(Difluoromethyl)-S-phenylsulfoximine can be influenced by various environmental factors. For instance, the biological environment can change the molecular structure of the compound only slightly . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Difluoromethyl)(imino)phenyl-lambda6-sulfanone typically involves the reaction of difluoromethyl sulfinyl chloride with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing difluoromethyl and imino groups into molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Difluoromethyl)(imino)phenyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and imino groups makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

difluoromethyl-imino-oxo-phenyl-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NOS/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTMRPQANBHQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.